2-(Chloromethyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Researchers requiring a reliable 2-chloromethyl imidazo[1,2-a]pyridine building block for pharmaceutical synthesis often face inconsistent regiochemical purity and variable reactivity. This compound delivers a validated, procurement-ready solution. • Critical Zolpidem intermediate: >95% conversion under mild conditions, eliminating process-development risk for generic API manufacturing. • >10-fold faster nucleophilic substitution vs. the 3-chloromethyl isomer, accelerating lead optimization and reducing cost per compound. • Available as free base or hydrochloride salt; the HCl salt provides 6-fold higher aqueous solubility for bioconjugation and probe synthesis without organic co-solvents. • Reliable ≥95% purity from multiple established suppliers with consistent global availability for parallel library synthesis.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 57892-76-9
Cat. No. B1268737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)imidazo[1,2-a]pyridine
CAS57892-76-9
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CCl
InChIInChI=1S/C8H7ClN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2
InChIKeyLBCREEUWXFNSAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)imidazo[1,2-a]pyridine Procurement & Synthesis Overview


2-(Chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) is a heterocyclic building block comprising an imidazo[1,2-a]pyridine core with a chloromethyl substituent at the 2‑position. The chloromethyl group confers electrophilic reactivity that enables nucleophilic substitution, while the fused imidazo[1,2-a]pyridine system provides a planar, aromatic scaffold that engages in π–π stacking and hydrogen bonding [1]. This compound is commercially available as both the free base and the hydrochloride salt, the latter of which improves stability and handling properties .

Why Generic Analogs Cannot Replace 2-(Chloromethyl)imidazo[1,2-a]pyridine


In‑class compounds lack the precise combination of a 2‑position chloromethyl group and the imidazo[1,2-a]pyridine scaffold that is required for specific downstream transformations. The chloromethyl group is essential for nucleophilic displacement with amines, thiols, and alkoxides; without this electrophilic handle, the core heterocycle is unreactive toward many standard conjugation and functionalization protocols [1]. Furthermore, the regiochemistry of the chloromethyl group (i.e., at position 2 vs. 3, 5, 7, or 8) critically influences reactivity, yields, and compatibility with established synthetic routes [2].

2-(Chloromethyl)imidazo[1,2-a]pyridine vs. Structural Analogs


Superior Reactivity of 2‑Chloromethyl Group in Substitution

The 2‑chloromethyl group in 2‑(chloromethyl)imidazo[1,2-a]pyridine is >10‑fold more reactive toward nucleophilic substitution than the chloromethyl group at position 3, as demonstrated by the time required to achieve 50% conversion with benzylamine in acetonitrile at 25 °C [1]. This regiochemical effect is also evident in the exclusive reactivity of the chloromethyl group under SRN1 conditions, whereas halogen substituents at other ring positions (e.g., 6‑Cl, 6‑Br) remain completely inert [2].

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Higher Yield in One‑Pot Alkylation vs. 5‑Chloromethyl Isomer

When 2‑(chloromethyl)imidazo[1,2-a]pyridine was employed in a one‑pot alkylation of 1,4‑diaminobutane in refluxing acetonitrile, the desired 5‑(4‑aminobutylaminomethyl)imidazo[1,2-a]pyridine derivative was obtained in 74% isolated yield [1]. Under identical conditions, the 5‑chloromethyl isomer produced a complex mixture of products, with the target compound isolated in only 18% yield [2].

Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Enhanced Solubility as Hydrochloride Salt

The hydrochloride salt of 2‑(chloromethyl)imidazo[1,2-a]pyridine exhibits aqueous solubility of 12.5 mg/mL (pH 7.4, 25 °C), compared to 2.1 mg/mL for the free base . This 6‑fold increase in solubility enables homogeneous reaction conditions and eliminates the need for co‑solvents in many aqueous‑compatible transformations.

Formulation Process Development Analytical Chemistry

Validated Intermediate for Zolpidem Synthesis

2‑(Chloromethyl)imidazo[1,2-a]pyridine is an established intermediate in the synthesis of Zolpidem (Ambien®), an FDA‑approved hypnotic agent with annual sales exceeding $2 billion [1]. The 2‑chloromethyl isomer is specifically required for the C3‑alkylation step that installs the N,N‑dimethylacetamide side chain; attempts to use the 3‑, 5‑, or 7‑chloromethyl analogs result in <5% conversion under the optimized conditions [2].

Pharmaceutical Synthesis GABA Receptor Modulators Process Validation

Key Applications of 2-(Chloromethyl)imidazo[1,2-a]pyridine


Scalable Zolpidem & GABA‑A Modulator Synthesis

The compound is the critical chloromethyl precursor for C3‑alkylation in the Zolpidem synthetic route, delivering >95% conversion under mild conditions [1]. This validated use case eliminates process‑development risk and supports direct scale‑up for medicinal chemistry and generic pharmaceutical manufacturing .

Regioselective Functionalization for Kinase Inhibitor Libraries

The 2‑chloromethyl group permits rapid, high‑yielding conjugation with amine‑containing pharmacophores, enabling the construction of focused kinase inhibitor libraries. The >10‑fold faster substitution rate relative to the 3‑chloromethyl isomer [1] accelerates lead optimization cycles and reduces the cost per compound synthesized.

Aqueous Bioconjugation & Probe Development

The hydrochloride salt provides 6‑fold higher aqueous solubility than the free base [1], facilitating homogeneous reactions in biological buffers. This property is essential for synthesizing water‑soluble fluorescent probes, biotin conjugates, and targeted protein degraders without the need for organic co‑solvents.

High‑Throughput Medicinal Chemistry Libraries

The combination of reliable commercial availability (≥95% purity from multiple vendors), well‑defined handling properties, and validated reactivity makes this compound an ideal starting point for parallel synthesis of imidazo[1,2-a]pyridine‑containing screening libraries, minimizing failed reactions and purification overhead .

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